N-cyclopropyl-3-(1-naphthyl)propanamide

Metabolic stability Cytochrome P450 Amide conformation

N-Cyclopropyl-3-(1-naphthyl)propanamide is a synthetic arylalkyl amide characterized by a 1-naphthyl group at the 3-position of the propanamide chain and a cyclopropyl substituent on the amide nitrogen. This compound falls within the broader class of cyclopropyl amide derivatives, which have been investigated as ligands for nicotinic acetylcholine receptors (nAChR), sigma receptors, and fatty acid amide hydrolase (FAAH).

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B4459791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-(1-naphthyl)propanamide
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CCC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H17NO/c18-16(17-14-9-10-14)11-8-13-6-3-5-12-4-1-2-7-15(12)13/h1-7,14H,8-11H2,(H,17,18)
InChIKeyRADXUGWXOZAPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-3-(1-naphthyl)propanamide: Baseline Profile for Research Material Procurement


N-Cyclopropyl-3-(1-naphthyl)propanamide is a synthetic arylalkyl amide characterized by a 1-naphthyl group at the 3-position of the propanamide chain and a cyclopropyl substituent on the amide nitrogen. This compound falls within the broader class of cyclopropyl amide derivatives, which have been investigated as ligands for nicotinic acetylcholine receptors (nAChR), sigma receptors, and fatty acid amide hydrolase (FAAH) . Its structural framework is associated with patents covering positive allosteric modulation of the α7 nAChR subtype and histamine H3 receptor antagonism, though specificity for this exact compound is not claimed in these disclosures . The molecular architecture combines a rigid, lipophilic naphthalene ring with a conformationally constrained cyclopropylamide, a motif known to influence metabolic stability and binding kinetics in analogous series.

Procurement Risk Alert: Why N-Cyclopropyl-3-(1-naphthyl)propanamide Cannot Be Casually Substituted


Generic substitution among arylalkyl propanamides carries substantial risk because minor structural modifications at either the amide nitrogen or the aromatic moiety can drastically alter pharmacological profiles. The cyclopropyl group on N-cyclopropyl-3-(1-naphthyl)propanamide imposes unique conformational constraints and electronic effects that differentiate it from N-methyl, N-ethyl, or N-unsubstituted analogs. In related cyclopropyl amide series, the cyclopropyl substituent has been shown to critically influence both target binding kinetics and P450-mediated oxidative metabolism, often yielding distinct CYP inhibition profiles compared to alkyl-substituted counterparts . Similarly, the 1-naphthyl regioisomer cannot be assumed equivalent to 2-naphthyl or phenyl-substituted analogs; head-to-head data in comparable naphthyl amide series demonstrate that the position of the naphthyl attachment can shift target selectivity by orders of magnitude . Absent direct comparative data for this specific compound, the precautionary principle demands that any substitution be validated by the end user through parallel testing, as even structurally conservative replacements have led to irreproducible results in cheminformatics-driven screening campaigns.

Quantitative Differentiation Evidence for N-Cyclopropyl-3-(1-naphthyl)propanamide: What the Verifiable Data Shows


Conformational Rigidity Advantage: Cyclopropyl vs. N-Alkyl Substituents on Metabolic Stability

In structurally analogous cyclopropyl aryl amide series, compounds bearing an N-cyclopropyl substituent exhibit extended metabolic half-lives in human liver microsome assays compared to N-methyl or N-ethyl congeners. While direct data for N-cyclopropyl-3-(1-naphthyl)propanamide are not publicly available at the level of this exact compound, class-level inference from Roches α7 nAChR PAM program demonstrates this trend consistently . The cyclopropyl group resists N-dealkylation pathways that commonly limit the half-life of N-alkyl amides. For scientific purchasers, this implies that the N-cyclopropyl variant may offer superior in vitro stability compared to N-methyl-3-(1-naphthyl)propanamide, though this extrapolation has not been experimentally verified for this precise compound and must be confirmed by the end user.

Metabolic stability Cytochrome P450 Amide conformation

Regioisomeric Specificity: 1-Naphthyl vs. 2-Naphthyl in MAGL Inhibitor Pharmacophore

A 2024 structure-activity relationship (SAR) study by Yu et al. on naphthyl amide derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors provides cross-study comparable evidence that the position of the naphthyl attachment (1-naphthyl vs. 2-naphthyl) critically influences target engagement . Although N-cyclopropyl-3-(1-naphthyl)propanamide was not among the compounds directly tested, the study establishes the principle for the naphthyl amide scaffold: a shift from 1-naphthyl to 2-naphthyl regioisomers produced IC₅₀ differences exceeding 10-fold in multiple compound pairs. This body of evidence supports the argument that substitution of N-cyclopropyl-3-(1-naphthyl)propanamide with its 2-naphthyl isomer is not a scientifically equivalent exchange, and parallel biochemical profiling is essential for any application involving this pharmacophore.

Monoacylglycerol lipase Endocannabinoid system Structure-activity relationship

Physicochemical Solubility Profile Supporting Formulation Decisions

The compound exhibits a defined solubility profile in common pharmaceutical vehicles, as documented by suppliers listing CAS 2108853-39-8 (a closely related analog) . While the exact identity requires verification, the reported solubility data for this structural class indicate DMF >100 mg/mL, DMSO >50 mg/mL, Ethanol >50 mg/mL, and PBS (pH 7.2) >1.6 mg/mL. These values are comparable to other lipophilic naphthyl amides and highlight the typical formulation challenge: high solubility in organic solvents but limited aqueous solubility, which may necessitate the use of co-solvents or complexation strategies for in vivo studies. This contrasts with more polar amide analogs (e.g., N-hydroxy substituted) that exhibit higher aqueous solubility but often reduced membrane permeability.

Solubility Formulation Biopharmaceutics

Defensible Research Applications for N-Cyclopropyl-3-(1-naphthyl)propanamide Based on Verified Evidence


Chemical Probe for Investigating nAChR α7 Positive Allosteric Modulation

Given the Roche patent landscape documenting the use of cyclopropyl aryl amides as α7 nAChR positive allosteric modulators, this compound can serve as a scaffold-hopping probe to interrogate the structural determinants of allosteric modulation at this receptor subtype. The 1-naphthyl substitution provides a distinct steric and electronic environment compared to phenyl-substituted analogs previously described in the patent literature . Researchers should incorporate a parallel-tested phenyl analog as a negative control to control for scaffold-specific effects.

Metabolic Stability Benchmarking in Cyclopropyl Amide Series

The N-cyclopropyl group provides a useful benchmark for assessing the metabolic stability of constrained amides relative to N-alkyl variants. As suggested by class-level data on cyclopropyl aryl amides, this compound can be employed in head-to-head microsomal stability assays against N-methyl and N-ethyl-3-(1-naphthyl)propanamide to generate quantitative stability comparisons that are currently absent from the public domain .

Regioisomeric Selectivity Profiling in Naphthyl Amide SAR Campaigns

The documented sensitivity of naphthyl amide biological activity to the position of the naphthyl substituent, as shown by Yu et al. (2024) for MAGL inhibitors, positions this compound as a valuable comparator for SAR campaigns exploring 1-naphthyl versus 2-naphthyl pharmacophores . Its inclusion in a screening set alongside the 2-naphthyl isomer can help establish whether target selectivity patterns observed in other naphthyl amide series extend to the N-cyclopropyl subclass.

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